Sulfo-SPDB-DGN462

ADC Development B-cell Malignancies In Vitro Cytotoxicity

Sulfo-SPDB-DGN462 is a pre-assembled, lysine-reactive drug-linker conjugate. Its DGN462 payload provides a key advantage over PBD dimers: DNA mono-alkylation results in superior in vivo tolerability (MTD 40 mg/kg in mice) vs. cross-linking IGNs[reference:0][reference:1]. The sulfo-SPDB linker further enhances plasma stability and hydrophilicity for sustained tumor delivery. Ideal for hematologic and solid tumor ADC programs.

Molecular Formula C61H66N6O17S3
Molecular Weight 1251.4 g/mol
Cat. No. B11930966
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSulfo-SPDB-DGN462
Molecular FormulaC61H66N6O17S3
Molecular Weight1251.4 g/mol
Structural Identifiers
SMILESCC(C)(C(=O)N(CCOCCOCCOC)C1=CC(=CC(=C1)COC2=C(C=C3C(=C2)N=CC4CC5=CC=CC=C5N4C3=O)OC)COC6=C(C=C7C(=C6)NCC8CC9=CC=CC=C9N8C7=O)OC)SSCCC(C(=O)ON1C(=O)CCC1=O)S(=O)(=O)O
InChIInChI=1S/C61H66N6O17S3/c1-61(2,86-85-23-16-54(87(74,75)76)59(72)84-67-55(68)14-15-56(67)69)60(73)64(17-18-80-21-22-81-20-19-77-3)41-25-37(35-82-52-31-46-44(29-50(52)78-4)57(70)65-42(33-62-46)27-39-10-6-8-12-48(39)65)24-38(26-41)36-83-53-32-47-45(30-51(53)79-5)58(71)66-43(34-63-47)28-40-11-7-9-13-49(40)66/h6-13,24-26,29-33,42-43,54,63H,14-23,27-28,34-36H2,1-5H3,(H,74,75,76)/t42-,43-,54?/m0/s1
InChIKeyUGLCRICGIMZUHW-XWJZSQHTSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sulfo-SPDB-DGN462: A Clinical-Stage DNA Mono-Alkylating IGN Drug-Linker Conjugate for ADC Procurement


The compound formally identified as 4-[[1-[3-[[(12aS)-8-methoxy-6-oxo-12a,13-dihydroindolo[2,1-c][1,4]benzodiazepin-9-yl]oxymethyl]-5-[[(12aS)-8-methoxy-6-oxo-11,12,12a,13-tetrahydroindolo[2,1-c][1,4]benzodiazepin-9-yl]oxymethyl]-N-[2-[2-(2-methoxyethoxy)ethoxy]ethyl]anilino]-2-methyl-1-oxopropan-2-yl]disulfanyl]-1-(2,5-dioxopyrrolidin-1-yl)oxy-1-oxobutane-2-sulfonic acid is commercially known as Sulfo-SPDB-DGN462 (Molecular Weight: 1251.40) . It is an antibody-drug conjugate (ADC) drug-linker construct comprising the potent DNA-alkylating payload DGN462, a member of the indolinobenzodiazepine pseudodimer (IGN) class, conjugated via the cleavable sulfo-SPDB linker . As a pre-assembled, lysine-reactive conjugate, it enables the efficient synthesis of ADCs bearing this clinical-stage cytotoxic payload .

Critical Differentiation: Why Sulfo-SPDB-DGN462 Cannot Be Substituted by PBD Dimers or Other IGN Variants in ADC Development


Substituting Sulfo-SPDB-DGN462 with a generic pyrrolobenzodiazepine (PBD) dimer payload (e.g., Tesirine/SG3249) or even a different IGN analog (e.g., DGN549-L) introduces significant risk of divergent efficacy, safety, and manufacturability. Unlike PBD dimers that induce DNA cross-linking via two reactive imine moieties , DGN462 contains a single imine and acts as a DNA mono-alkylator . This mechanistic distinction translates to a markedly improved tolerability profile in vivo, with DGN462 ADCs demonstrating a maximally tolerated dose (MTD) of 40 mg/kg in mice, whereas ADCs incorporating the di-imine (cross-linking) IGN variant caused delayed lethal toxicity . Furthermore, the sulfo-SPDB linker confers critical physicochemical advantages, including increased conjugate hydrophilicity and enhanced plasma stability compared to non-sulfonated SPDB linkers . These differences are not interchangeable; they directly govern the therapeutic index and clinical viability of the resulting ADC.

Quantitative Comparator Analysis: Sulfo-SPDB-DGN462 Performance Benchmarks Against Closest ADC Payload Alternatives


Superior In Vitro Potency: huB4-DGN462 (Sulfo-SPDB-DGN462) Demonstrates >30-Fold Increase in Cytotoxicity Over Clinically-Validated SAR3419 ADC

In a direct head-to-head comparison using identical anti-CD19 antibody (huB4) and a panel of 46 B-cell lymphoma cell lines, the ADC constructed with Sulfo-SPDB-DGN462 (huB4-DGN462) exhibited a median IC50 of 100 pM. This was over 30-fold more potent than the comparator ADC, SAR3419 (coltuximab ravtansine), which contains a maytansinoid payload (DM4) attached via a non-sulfonated SPDB linker and had a median IC50 of 37 nM (P < 0.0001) . The free payload DGN462-SMe showed a median IC50 of 26 pM, confirming the intrinsic potency of the warhead . In a separate analysis across 60 lymphoma cell lines, loncastuximab tesirine (a PBD-dimer based ADC) was noted to be more potent than huB4-DGN462, though the pattern of activity was correlated, highlighting the potency hierarchy between PBD dimers and IGNs .

ADC Development B-cell Malignancies In Vitro Cytotoxicity Drug-Linker Conjugate

Favorable In Vivo Tolerability: Mono-Imine DGN462 ADCs Achieve High MTD Without Delayed Toxicity Observed with Cross-Linking Di-Imine IGNs

The mechanistic distinction between DGN462 (mono-imine IGN) and its di-imine (cross-linking) IGN analogs directly translates to a critical divergence in in vivo tolerability. In preclinical mouse studies, ADCs conjugated with di-imine IGN payloads caused delayed toxicity leading to mortality. In contrast, ADCs utilizing the mono-imine DGN462 payload (via a cleavable linkage) demonstrated a favorable tolerability profile with a maximally tolerated dose (MTD) of 40 mg/kg ADC (equivalent to a DGN462 payload dose of 700 µg/kg) . This safety advantage is a primary driver for the selection of DGN462 as the clinical IGN candidate, including in IMGN779 (a CD33-targeting ADC in Phase I for AML) .

ADC Safety In Vivo Toxicology DNA Damage Therapeutic Index

Distinct DNA Mono-Alkylation Mechanism vs. PBD Dimer Cross-Linking: Impact on DNA Adduct Stability and Payload Release

IGN payloads like DGN462 alkylate DNA through a single imine moiety present in the dimer, contrasting sharply with pyrrolobenzodiazepine (PBD) dimer drugs such as talirine and tesirine, which contain two imine moieties per dimer and are DNA cross-linking agents . Studies on IGN-DNA binding demonstrate that the monoimine IGN drug forms a highly stable adduct with DNA in cells, with stability similar to that of the diimine drug analogue . Notably, upon nuclease cleavage of DNA at 37°C, more free drug was released from the monoimine IGN-DNA adduct compared to the diimine (cross-linked) adduct, which is partially trapped . This suggests a distinct catabolite release profile with potential implications for bystander killing and overall ADC efficacy.

Mechanism of Action DNA Alkylation Payload Release IGN vs. PBD

Enhanced Conjugate Stability and Pharmacokinetics: Sulfo-SPDB Linker Confers Extended Half-Life and Maintained Bioactivity

The sulfo-SPDB linker in Sulfo-SPDB-DGN462 is a charged, cleavable disulfide linker that improves ADC hydrophilicity and plasma stability compared to non-sulfonated SPDB linkers . In pharmacokinetic studies of IMGN779 (an anti-CD33 ADC using the same sulfo-SPDB-DGN462 conjugate), the intact conjugate exhibited a half-life of approximately 90 hours in mice, and importantly, the bioactivity of the conjugate was maintained at 72 hours post-dosing . This indicates that the intact ADC remains active in vivo for an extended duration. The plasma half-life of the released DGN462 payload was 4.5 days, confirming its prolonged systemic exposure . This stability profile is a direct consequence of the sulfo-SPDB linker design and is a key differentiator from non-sulfonated linker-payload combinations.

Linker Chemistry Pharmacokinetics ADC Stability Sulfo-SPDB

Sulfo-SPDB-DGN462: Priority Applications and Use Cases Driven by Quantitative Evidence


Development of Next-Generation ADCs for B-Cell Malignancies and AML

Given the >30-fold superior potency of huB4-DGN462 over the clinically-validated ADC SAR3419 in B-cell lymphoma models , Sulfo-SPDB-DGN462 is a compelling choice for constructing ADCs targeting CD19, CD20, CD22, or other B-cell antigens. The potent, low picomolar activity of the free payload (DGN462-SMe median IC50 = 26 pM) and the demonstrated efficacy of DGN462-based ADCs in AML models (e.g., IMGN779) make it an ideal candidate for hematologic malignancy programs where high potency is required.

ADC Programs Prioritizing Safety and a Broad Therapeutic Window

The favorable tolerability profile of mono-imine DGN462 ADCs, with an MTD of 40 mg/kg in mice and no observed delayed toxicity (in contrast to lethal toxicity from di-imine IGNs) , positions Sulfo-SPDB-DGN462 as the preferred IGN payload for programs where minimizing off-target toxicity is a primary development goal. This is particularly relevant for solid tumor targets where antigen expression may be heterogeneous.

Construction of ADCs with Enhanced Plasma Stability and Extended PK

The sulfo-SPDB linker provides a distinct advantage in terms of conjugate hydrophilicity and plasma stability. The observed intact conjugate half-life of ~90 hours in mice and maintained bioactivity at 72 hours post-dose support the use of this drug-linker conjugate in ADC formats where prolonged systemic exposure and sustained tumor delivery are desired. This stability profile can be a key differentiator when comparing linker-payload options for a given antibody.

Benchmarking Studies for IGN and DNA-Damaging Payload Platforms

As a well-characterized, clinical-stage IGN drug-linker conjugate, Sulfo-SPDB-DGN462 serves as an essential reference standard for comparative preclinical studies. Its defined mechanism (DNA mono-alkylation) , potency metrics (e.g., IMGN779 IC50 range: 2-3,000 pM in AML cell lines) , and PK profile provide a quantitative baseline for evaluating novel DNA-damaging payloads or next-generation IGN analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sulfo-SPDB-DGN462

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.